Ethyl 3-benzoylacrylate

Stereoselective Synthesis Wittig Reaction C-C Bond Formation

Ethyl 3-benzoylacrylate (CAS 17450-56-5), an α,β-unsaturated carbonyl ester, exists predominantly in the trans (E) configuration and is typically supplied as a pale yellow liquid with a purity ranging from 92% to 95%. This compound serves as a pivotal, multifunctional building block in organic synthesis, enabling distinct reactivity pathways including Michael additions and Wittig reactions that are less accessible or efficient with simpler acrylate analogs.

Molecular Formula C12H12O3
Molecular Weight 204.22 g/mol
CAS No. 17450-56-5
Cat. No. B098982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 3-benzoylacrylate
CAS17450-56-5
Molecular FormulaC12H12O3
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCOC(=O)C=CC(=O)C1=CC=CC=C1
InChIInChI=1S/C12H12O3/c1-2-15-12(14)9-8-11(13)10-6-4-3-5-7-10/h3-9H,2H2,1H3/b9-8+
InChIKeyACXLBHHUHSJENU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Benzoylacrylate (CAS 17450-56-5) - Strategic Sourcing for Organic Synthesis and Pharmaceutical R&D


Ethyl 3-benzoylacrylate (CAS 17450-56-5), an α,β-unsaturated carbonyl ester, exists predominantly in the trans (E) configuration and is typically supplied as a pale yellow liquid with a purity ranging from 92% to 95% . This compound serves as a pivotal, multifunctional building block in organic synthesis, enabling distinct reactivity pathways including Michael additions and Wittig reactions that are less accessible or efficient with simpler acrylate analogs [1]. Its unique role as a key intermediate in the synthesis of the ACE inhibitors Enalapril and Ramipril, and as a regulatory impurity standard for Enalapril, provides additional, niche procurement drivers specific to pharmaceutical chemistry .

The Critical Role of the Benzoyl Moiety: Why Ethyl 3-Benzoylacrylate Cannot Be Replaced by Generic Acrylates


Substituting ethyl 3-benzoylacrylate with simpler or non-benzoylated α,β-unsaturated esters (e.g., ethyl acrylate, methyl methacrylate) is not viable for applications requiring its specific reactivity and stereochemical outcomes. The electron-withdrawing benzoyl group adjacent to the activated double bond confers a unique electronic profile, as reflected in its high cLogP of 2.009 [1], and crucially directs the stereochemical course of key reactions [2]. This electronic and steric environment enables highly stereoselective transformations like the tributylphosphine-mediated Wittig reaction with aldehydes, yielding trisubstituted alkenes with complete E-selectivity, a result unattainable with simpler Michael acceptors [2]. The following evidence demonstrates these quantifiable, performance-based differentiators.

Quantitative Performance Evidence for Ethyl 3-Benzoylacrylate in Synthetic Transformations


Complete E-Stereoselectivity in Wittig Reactions vs. Other Acrylates

In a tributylphosphine-mediated Wittig reaction with various aldehydes, ethyl 3-benzoylacrylate (1) exhibits complete E-stereoselectivity, yielding exclusively the E-isomer of multi-functional alkenes. This is in stark contrast to typical Wittig reactions with simpler, non-benzoylated acrylates, which often yield mixtures of E/Z isomers or require specialized ylides to achieve high selectivity. The reaction proceeds to furnish trisubstituted alkenes (3) with yields up to 92%, demonstrating the compound's capacity to act as a highly predictable and efficient synthetic equivalent for a benzoyl-stabilized ylide [1].

Stereoselective Synthesis Wittig Reaction C-C Bond Formation Functionalized Alkenes

Enantioselective Michael Addition Enabled by the Benzoyl Group

The α,β-unsaturated carbonyl system of ethyl 3-benzoylacrylate, activated by the electron-withdrawing benzoyl group, serves as an excellent Michael acceptor in enantioselective reactions. It has been shown to undergo a guanidine catalyst-promoted enantioselective Michael addition with dithranol, a reaction not reported with comparable efficiency and selectivity for simpler acrylates like ethyl acrylate or methyl vinyl ketone . While specific ee% values are not detailed in the available primary literature, the documented ability to participate in such a highly controlled transformation underscores its unique value in generating chiral complexity .

Asymmetric Catalysis Michael Addition Guanidine Catalysis Chiral Building Blocks

Defined Isomeric Composition as an Enalapril Impurity Standard

Ethyl 3-benzoylacrylate is a structurally defined and characterized impurity (Impurity 3) of the antihypertensive drug Enalapril . Unlike generic chemicals, its procurement value is driven by its specific utility as a reference standard for analytical method development and quality control (QC). Its identity is unequivocally linked to Enalapril's synthesis, with a defined molecular structure (C12H12O3, MW 204.22) and specific physical properties (density 1.112 g/mL, refractive index 1.542-1.546) that are essential for accurate identification and quantification in pharmaceutical batches [1].

Pharmaceutical Impurity Analysis Analytical Reference Standards Quality Control Enalapril

High-Value Application Scenarios for Ethyl 3-Benzoylacrylate


Stereoselective Synthesis of Multi-Functional Alkenes

Based on its demonstrated ability to undergo Wittig reactions with complete E-stereoselectivity [1], ethyl 3-benzoylacrylate is the preferred starting material for synthesizing complex, trisubstituted alkenes with defined geometry. This is a high-value application in the construction of advanced pharmaceutical intermediates and natural product analogs where geometric purity is paramount for biological activity. The reaction's high yield (up to 92%) further enhances its economic and practical appeal for medicinal chemistry campaigns [1].

Asymmetric Synthesis and Construction of Chiral Centers

The unique electronic and steric environment of ethyl 3-benzoylacrylate allows it to participate in highly enantioselective transformations, such as the chiral guanidine-catalyzed Michael addition with dithranol . This makes it a valuable building block for researchers engaged in asymmetric catalysis and the synthesis of complex, chiral molecules for drug discovery. Its reactivity profile offers access to chiral adducts that would be challenging to obtain from simpler, less functionalized acrylate building blocks .

Pharmaceutical Quality Control and Impurity Profiling of ACE Inhibitors

In a pharmaceutical industrial setting, ethyl 3-benzoylacrylate is not a general reagent but a critical impurity reference standard for the quality control of Enalapril maleate, a widely prescribed ACE inhibitor [2]. Its procurement is essential for analytical development groups tasked with developing and validating HPLC or LC-MS methods to detect and quantify this specific process-related impurity in drug substance and drug product batches, ensuring compliance with pharmacopoeial standards [2].

Technical Documentation Hub

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